Cas no 161862-09-5 (3-amino-1-(piperidin-1-yl)propan-1-one)

3-amino-1-(piperidin-1-yl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 3-Amino-1-piperidin-1-yl-propan-1-one
- 3-amino-1-(piperidin-1-yl)propan-1-one
- 3-amino-1-piperidin-1-ylpropan-1-one
- 3-Amino-1-(1-piperidinyl)-1-propanone HCl
- 3-amino-1-piperidylpropan-1-one
- AKOS BC-2004
- RARECHEM AL BW 0251
- 3-Amino-1-(piperidin-1-yl)
- ASINEX-REAG BAS 16463654
- SCHEMBL6694116
- 3-Amino-1-(1-piperidinyl)-1-propanone
- DA-09648
- 3-amino-1-piperidin-1-yl-propan-1-one, AldrichCPR
- Z241054230
- 1-Propanone, 3-amino-1-(1-piperidinyl)-
- EN300-43310
- 161862-09-5
- J-009868
- AKOS000112521
- DTXSID40424564
- SB41203
- MFCD06212596
- F21072
- ALBB-022668
- 3-oxo-3-piperidin-1-ylpropan-1-amine hydrochloride
-
- MDL: MFCD06212596
- インチ: InChI=1S/C8H16N2O/c9-5-4-8(11)10-6-2-1-3-7-10/h1-7,9H2
- InChIKey: WXNXYKNQQCRFSR-UHFFFAOYSA-N
- ほほえんだ: C1CCN(CC1)C(=O)CCN
計算された属性
- せいみつぶんしりょう: 156.12600
- どういたいしつりょう: 156.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.4
じっけんとくせい
- PSA: 46.33000
- LogP: 0.98590
3-amino-1-(piperidin-1-yl)propan-1-one セキュリティ情報
- 危険カテゴリコード: 22
-
危険物標識:
- 危険レベル:IRRITANT
3-amino-1-(piperidin-1-yl)propan-1-one 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-amino-1-(piperidin-1-yl)propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D660350-10g |
3-amino-1-(piperidin-1-yl)propan-1-one |
161862-09-5 | 95% | 10g |
$785 | 2024-08-03 | |
Enamine | EN300-43310-1.0g |
3-amino-1-(piperidin-1-yl)propan-1-one |
161862-09-5 | 1g |
$100.0 | 2023-05-03 | ||
Enamine | EN300-43310-0.5g |
3-amino-1-(piperidin-1-yl)propan-1-one |
161862-09-5 | 0.5g |
$78.0 | 2023-05-03 | ||
Enamine | EN300-43310-2.5g |
3-amino-1-(piperidin-1-yl)propan-1-one |
161862-09-5 | 2.5g |
$203.0 | 2023-05-03 | ||
Alichem | A129005872-1g |
3-Amino-1-(piperidin-1-yl)propan-1-one |
161862-09-5 | 95% | 1g |
156.60 USD | 2021-06-01 | |
Enamine | EN300-43310-0.25g |
3-amino-1-(piperidin-1-yl)propan-1-one |
161862-09-5 | 0.25g |
$49.0 | 2023-05-03 | ||
TRC | A630318-100mg |
3-Amino-1-(piperidin-1-yl)propan-1-one |
161862-09-5 | 100mg |
$ 65.00 | 2022-06-07 | ||
Fluorochem | 060275-250mg |
3-Amino-1-piperidin-1-yl-propan-1-one |
161862-09-5 | 250mg |
£33.00 | 2022-03-01 | ||
Enamine | EN300-43310-0.05g |
3-amino-1-(piperidin-1-yl)propan-1-one |
161862-09-5 | 0.05g |
$23.0 | 2023-05-03 | ||
Enamine | EN300-43310-0.1g |
3-amino-1-(piperidin-1-yl)propan-1-one |
161862-09-5 | 0.1g |
$35.0 | 2023-05-03 |
3-amino-1-(piperidin-1-yl)propan-1-one 関連文献
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
3-amino-1-(piperidin-1-yl)propan-1-oneに関する追加情報
Introduction to 3-amino-1-(piperidin-1-yl)propan-1-one (CAS No. 161862-09-5)
3-amino-1-(piperidin-1-yl)propan-1-one is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This molecule, identified by the CAS number 161862-09-5, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both amino and piperidine functional groups makes it a versatile intermediate in synthetic chemistry, enabling diverse modifications and derivations that can be tailored for specific biological targets.
The compound’s structure consists of a propanone backbone substituted with an amino group at the first carbon and a piperidine ring at the second carbon. This arrangement not only contributes to its chemical reactivity but also influences its pharmacokinetic behavior, making it a promising candidate for drug discovery. Recent advancements in medicinal chemistry have highlighted the importance of such heterocyclic compounds in designing molecules with enhanced binding affinity and selectivity.
One of the most compelling aspects of 3-amino-1-(piperidin-1-yl)propan-1-one is its role as a building block in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop inhibitors targeting various enzymes and receptors involved in metabolic disorders, neurodegenerative diseases, and cancer. The piperidine moiety, in particular, is well-documented for its ability to enhance oral bioavailability and metabolic stability, which are critical factors in drug development.
In recent years, there has been a surge in interest regarding the use of 3-amino-1-(piperidin-1-yl)propan-1-one in the development of small-molecule drugs that modulate protein-protein interactions. Its structural features allow for precise tuning of molecular interactions, making it an ideal candidate for designing molecules that can disrupt pathological signaling pathways. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against kinases and other enzymes implicated in inflammation and cell proliferation.
The synthesis of 3-amino-1-(piperidin-1-yl)propan-1-one typically involves multi-step organic reactions, often starting from readily available precursors such as piperidine and propanone derivatives. The introduction of the amino group at the first carbon position requires careful control of reaction conditions to avoid unwanted side products. Advances in catalytic methods have enabled more efficient and scalable synthesis routes, reducing the environmental impact and cost associated with its production.
From a computational chemistry perspective, 3-amino-1-(piperidin-1-yl)propan-1-one has been extensively studied to understand its molecular interactions and binding affinities. Molecular docking simulations have revealed that this compound can bind effectively to a variety of biological targets, including transcription factors and G-protein coupled receptors. These insights have guided the design of more potent analogs with improved pharmacological profiles.
The pharmacological evaluation of 3-amino-1-(piperidin-1-yl)propan-1-one has shown promising results in preclinical studies. Its ability to modulate enzyme activity and receptor binding suggests potential therapeutic applications in areas such as central nervous system disorders and cardiovascular diseases. Further research is ongoing to explore its efficacy and safety profile in clinical trials, which could pave the way for new treatment strategies.
One notable aspect of this compound is its potential role in addressing drug-resistant pathogens. The unique structural features of 3-amino-1-(piperidin-1-yl)propan-1-one allow it to interact with bacterial enzymes and cellular components differently from conventional antibiotics. This has led to investigations into its efficacy against multidrug-resistant strains, offering hope for combating emerging infectious diseases.
The chemical diversity inherent in 3-amino-1-(piperidin-1-yl)propan-1-one also makes it a valuable tool for chemical biology studies. Researchers utilize this compound as a scaffold to develop probes that can dissect complex biological pathways. By understanding how this molecule interacts with cellular machinery, scientists can gain deeper insights into disease mechanisms and identify new therapeutic targets.
In conclusion,3-amino - ¹( piperidin - ¹ - yl ) propan - ¹ - one( CAS No . 161862 - 09 - 5 ) represents a significant advancement in pharmaceutical chemistry . Its unique structural features , coupled with its versatile reactivity , make it an invaluable asset in drug discovery . As research continues to uncover new applications for this compound , it is likely to play an increasingly important role in developing next-generation therapeutics .
161862-09-5 (3-amino-1-(piperidin-1-yl)propan-1-one) 関連製品
- 119110-38-2(Propanediamide,N1,N1'-1,8-octanediylbis[N3-heptyl-N3-methyl-)
- 135734-39-3(Propanediamide,N1-heptyl-N3,N3-bis[8-[[3-(heptylmethylamino)-1,3-dioxopropyl]amino]octyl]-N1-methyl-)
- 5299-66-1(1-(Piperidin-1-yl)decan-1-one)
- 1804131-50-7(5-(1-Chloro-2-oxopropyl)-2-methylphenylacetic acid)
- 850903-34-3(N-(2Z)-1-methyl-1H,2H-naphtho1,2-d1,3thiazol-2-ylidene-2,3-dihydro-1,4-benzodioxine-2-carboxamide)
- 2172504-93-5(benzyl 3-(chlorosulfonyl)methyl-3-fluoropyrrolidine-1-carboxylate)
- 1314698-58-2(tert-butyl N-4-(1-aminocyclobutyl)phenylcarbamate)
- 610757-66-9(ethyl 6-bromo-2-methyl-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate)
- 1805954-15-7(6-(Chloromethyl)-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-methanol)
- 1523055-06-2(3,5-dimethyl-1-(oxan-4-yl)-1H-pyrazol-4-ylmethanamine)
